molecular formula C18H18BrFN4O B2816292 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile CAS No. 2380035-02-7

4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile

Cat. No.: B2816292
CAS No.: 2380035-02-7
M. Wt: 405.271
InChI Key: YHEHZDGMXXAJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyrimidine moiety, a piperidine ring, and a fluorobenzonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Oxymethylation: The addition of an oxymethyl group to the bromopyrimidine.

    Piperidinylation: The attachment of a piperidine ring to the oxymethylated bromopyrimidine.

    Fluorobenzonitrile Formation:

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The fluorobenzonitrile group can interact with various enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole
  • 4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole

Uniqueness

Compared to similar compounds, 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzonitrile group, in particular, enhances its potential for various applications in research and industry.

Properties

IUPAC Name

4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN4O/c19-16-8-22-18(23-9-16)25-12-14-2-1-5-24(10-14)11-15-4-3-13(7-21)6-17(15)20/h3-4,6,8-9,14H,1-2,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEHZDGMXXAJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)C#N)F)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.